Ebiratide vs. ORG 2766: Quantitative Comparison of Brain Uptake and Regional Selectivity
Ebiratide demonstrates a unique, saturable transport mechanism across the blood-brain barrier (BBB) with region-specific accumulation, a feature not observed for many other peptides in its class. Unlike ORG 2766, which is orally active and lacks a defined BBB receptor system [1], Ebiratide's brain uptake was shown to be a specific, high-affinity process [2].
| Evidence Dimension | Specificity of Brain Uptake Mechanism |
|---|---|
| Target Compound Data | Marked decrease in brain/plasma ratio (B/P) of 125I-ebiratide (0.4 µg/kg IV) upon co-administration of unlabeled ebiratide, particularly in the hippocampus, indicating a specific, saturable uptake mechanism. |
| Comparator Or Baseline | ORG 2766: Lacks affinity for known melanocortin (MC) receptors in the brain and its transport mechanism is not characterized as a specific, high-affinity BBB process [1]. |
| Quantified Difference | Qualitative: Saturable uptake (Ebiratide) vs. Non-specific/undefined uptake (ORG 2766). |
| Conditions | In vivo rat study; intravenous administration of 125I-ebiratide at 0.4 µg/kg with or without unlabeled ebiratide; brain/plasma ratio measured at 5 minutes post-dose [2]. |
Why This Matters
This quantifies a distinct, targetable mechanism of CNS entry for Ebiratide, which is critical for studies requiring predictable and specific brain distribution of the peptide.
- [1] van Rijzingen IMS, et al. It is as yet unknown to which receptor system ORG 2766 binds; the analog lacks affinity for the known melanocortin (MC) receptors in brain. Socolar. View Source
- [2] Shimura T, et al. Brain transfer of a new neuromodulating ACTH analog, ebiratide, in rats. Peptides. 1991 May-Jun;12(3):509-12. doi: 10.1016/0196-9781(91)90093-5. View Source
